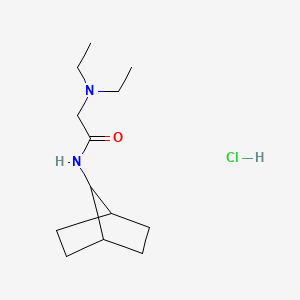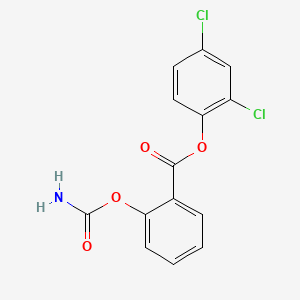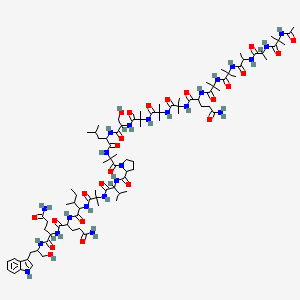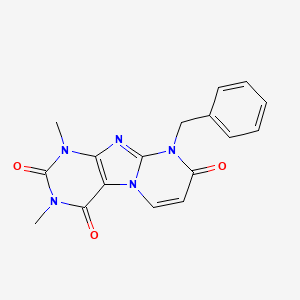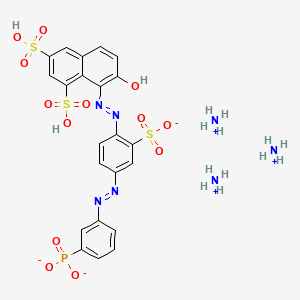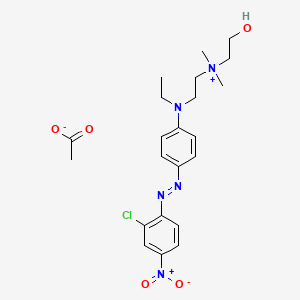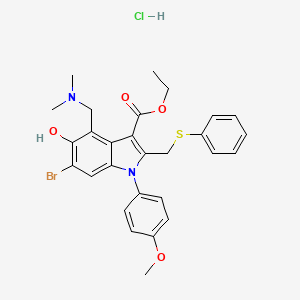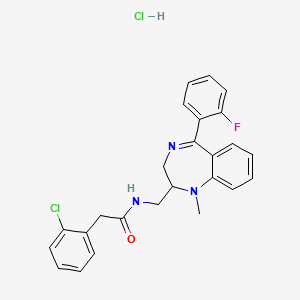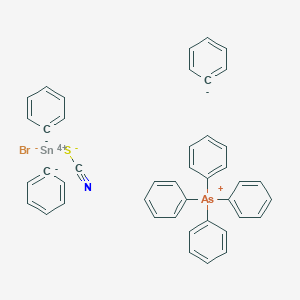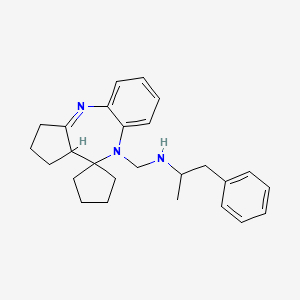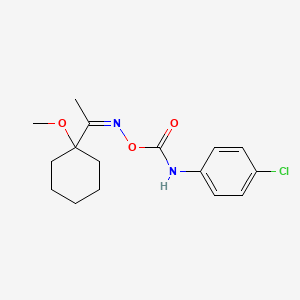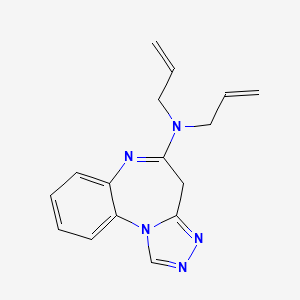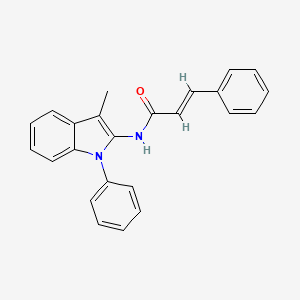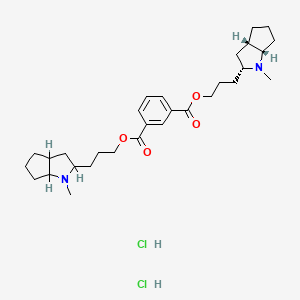
1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride, (2-alpha(2R*,3aS*,6aS*),3a-beta,6a-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride, (2-alpha(2R*,3aS*,6aS*),3a-beta,6a-beta)- is a complex organic compound It is characterized by its unique structure, which includes a benzenedicarboxylic acid core with ester linkages to octahydro-1-methylcyclopenta(b)pyrrol-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride typically involves the esterification of 1,3-benzenedicarboxylic acid with the appropriate alcohol derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of ester bonds. Common reagents include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the dihydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkages, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and triggering downstream pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Known for its use as a plasticizer.
1,3-Benzenedicarboxylic acid, dimethyl ester: Used in the synthesis of polymers and resins.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Commonly used in the production of flexible plastics.
Uniqueness
1,3-Benzenedicarboxylic acid, bis(3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl) ester, dihydrochloride is unique due to its specific ester linkages and the presence of the octahydro-1-methylcyclopenta(b)pyrrol-2-yl groups. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
125503-52-8 |
|---|---|
Molecular Formula |
C30H46Cl2N2O4 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
3-O-[3-[(2R,3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]propyl] 1-O-[3-(1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl)propyl] benzene-1,3-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C30H44N2O4.2ClH/c1-31-25(19-21-8-4-14-27(21)31)12-6-16-35-29(33)23-10-3-11-24(18-23)30(34)36-17-7-13-26-20-22-9-5-15-28(22)32(26)2;;/h3,10-11,18,21-22,25-28H,4-9,12-17,19-20H2,1-2H3;2*1H/t21-,22?,25+,26?,27-,28?;;/m0../s1 |
InChI Key |
GTUYQSDRGMCESD-DCGOCGOKSA-N |
Isomeric SMILES |
CN1[C@H]2CCC[C@H]2C[C@H]1CCCOC(=O)C3=CC=CC(=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl |
Canonical SMILES |
CN1C2CCCC2CC1CCCOC(=O)C3=CC(=CC=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


